molecular formula C23H20N4O2S B2953481 5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1171663-90-3

5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2953481
CAS No.: 1171663-90-3
M. Wt: 416.5
InChI Key: QXUFNGFKJNWRDD-UHFFFAOYSA-N
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Description

5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common approach includes the condensation of appropriate thiazole and pyridazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (NaBH4, LiAlH4), and bases (NaOH, KOtBu). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or DMF .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .

Properties

IUPAC Name

5-phenacyl-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c28-18(16-9-3-1-4-10-16)15-27-22(29)20-21(19(25-27)17-11-5-2-6-12-17)30-23(24-20)26-13-7-8-14-26/h1-6,9-12H,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUFNGFKJNWRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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